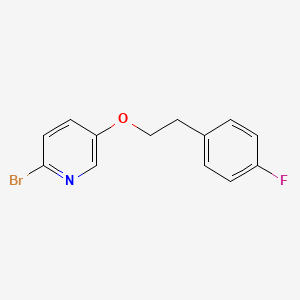
(6-Chloro-pyridin-3-yloxy)-acetic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-pyridin-3-yloxy)-acetic acid benzyl ester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and an acetic acid benzyl ester group at the 3-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-pyridin-3-yloxy)-acetic acid benzyl ester typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-3-hydroxypyridine.
Esterification: The hydroxyl group at the 3-position is esterified with benzyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The product is purified using column chromatography to obtain the desired ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: (6-Chloro-pyridin-3-yloxy)-acetic acid benzyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: (6-Chloro-pyridin-3-yloxy)-acetic acid.
Oxidation: Oxidized pyridine derivatives.
科学的研究の応用
(6-Chloro-pyridin-3-yloxy)-acetic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (6-Chloro-pyridin-3-yloxy)-acetic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
(3-Chloro-4-fluorophenylboronic acid): Similar in structure but with different substituents on the aromatic ring.
(4-Chloro-3-fluorophenylboronic acid): Another structurally related compound with different functional groups.
Uniqueness: (6-Chloro-pyridin-3-yloxy)-acetic acid benzyl ester is unique due to its specific substitution pattern on the pyridine ring and the presence of the acetic acid benzyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
benzyl 2-(6-chloropyridin-3-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c15-13-7-6-12(8-16-13)18-10-14(17)19-9-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMCKMZIXYDYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(S)-Ethyl 3-amino-3-(3'-(benzyloxy)-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150601.png)
![(S)-Ethyl 3-amino-3-(3'-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150602.png)
![(S)-ethyl 3-amino-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150606.png)
![(S)-ethyl 3-amino-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150611.png)
![(S)-ethyl 3-amino-3-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150619.png)









